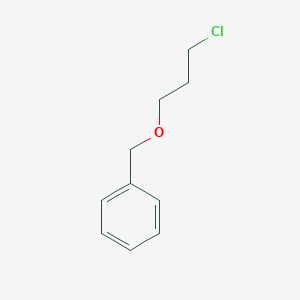
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine (D-GKTPWV) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is composed of nine amino acids and is commonly used as a fluorescent probe due to its unique properties. In
Aplicaciones Científicas De Investigación
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has a wide range of applications in scientific research, including:
1. Fluorescent Probe: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine is commonly used as a fluorescent probe due to its unique fluorescence properties. It emits a strong fluorescence signal when excited with UV light, making it an ideal tool for studying biological processes.
2. Protein Binding: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has been used to study protein-protein interactions and protein-ligand binding. Its ability to bind to specific proteins makes it a valuable tool for drug discovery and development.
3. Cell Imaging: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine can be used to label cells for imaging studies. Its fluorescent properties allow researchers to visualize specific cells and study their behavior in real-time.
Mecanismo De Acción
The mechanism of action of Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine is not fully understood. However, it is known that the peptide binds to specific proteins and can be used to study protein-protein interactions and protein-ligand binding. The fluorescent properties of Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine allow researchers to visualize these interactions in real-time, providing valuable insights into biological processes.
Efectos Bioquímicos Y Fisiológicos
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has been shown to have minimal biochemical and physiological effects in lab experiments, making it a safe and well-tolerated tool for research studies.
However, there are also some limitations to using Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine in lab experiments, including:
1. Limited Applications: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine is primarily used as a fluorescent probe and for studying protein-protein interactions and protein-ligand binding. Its applications are limited compared to other research tools.
2. Cost: The synthesis of Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine can be expensive, which may limit its use in some research studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has several advantages for lab experiments, including:
1. Fluorescent Properties: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine emits a strong fluorescence signal when excited with UV light, making it an ideal tool for studying biological processes.
2. Protein Binding: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has a high affinity for specific proteins, making it a valuable tool for studying protein-protein interactions and protein-ligand binding.
3. Minimal
Direcciones Futuras
There are several future directions for research on Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine, including:
1. Development of New Fluorescent Probes: Researchers are exploring ways to modify Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine to create new fluorescent probes with enhanced properties.
2. Drug Discovery: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine can be used to study protein-ligand binding, making it a valuable tool for drug discovery and development.
3. Cell Imaging: Researchers are exploring ways to use Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine to label cells for imaging studies, which could provide valuable insights into cellular behavior.
4. Disease Diagnosis: Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine has the potential to be used as a diagnostic tool for certain diseases, such as cancer, by targeting specific proteins associated with the disease.
Conclusion:
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine (Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine) is a synthetic peptide that has a wide range of applications in scientific research. Its unique fluorescent properties and ability to bind to specific proteins make it a valuable tool for studying biological processes. While there are some limitations to using Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine in lab experiments, its potential applications in drug discovery, cell imaging, and disease diagnosis make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine involves the use of solid-phase peptide synthesis (SPPS) methods. This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are activated with a coupling reagent, and the peptide chain is elongated by adding the activated amino acid to the growing chain. After the synthesis is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
124479-70-5 |
|---|---|
Nombre del producto |
Dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine |
Fórmula molecular |
C53H68N10O11S |
Peso molecular |
1053.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C53H68N10O11S/c1-31(2)47(53(71)72)61-50(68)42(28-34-29-55-39-16-7-6-13-36(34)39)60-51(69)44-19-12-26-63(44)52(70)32(3)57-49(67)41(27-33-21-23-35(64)24-22-33)59-48(66)40(17-8-9-25-54)58-46(65)30-56-75(73,74)45-20-11-14-37-38(45)15-10-18-43(37)62(4)5/h6-7,10-11,13-16,18,20-24,29,31-32,40-42,44,47,55-56,64H,8-9,12,17,19,25-28,30,54H2,1-5H3,(H,57,67)(H,58,65)(H,59,66)(H,60,69)(H,61,68)(H,71,72)/t32-,40-,41-,42-,44-,47-/m0/s1 |
Clave InChI |
KKOONAHNRSCASL-PLDYQYHKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNS(=O)(=O)C5=CC=CC6=C5C=CC=C6N(C)C |
Otros números CAS |
124479-70-5 |
Secuencia |
GKYAPWV |
Sinónimos |
dansyl-glycyl-lysyl-tyrosyl-alanyl-prolyl-tryptophyl-valine Dns-GLTAPTV Dns-Gly-Lys-Tyr-Ala-Pro-Trp-Val |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



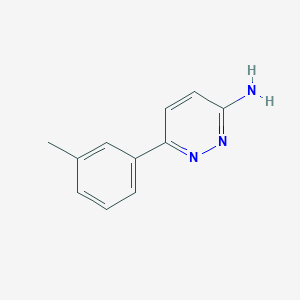
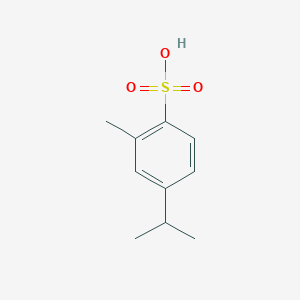
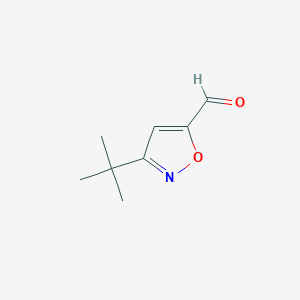
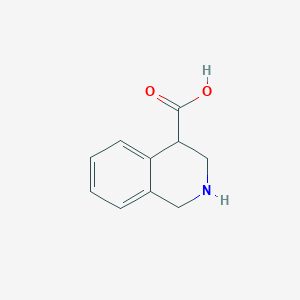
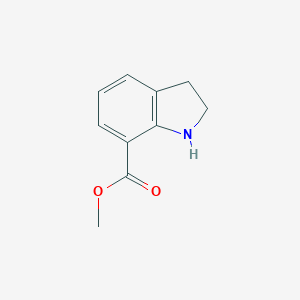
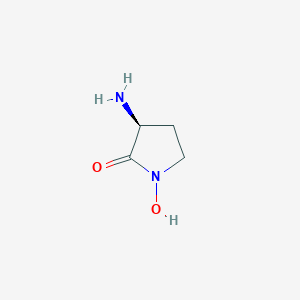
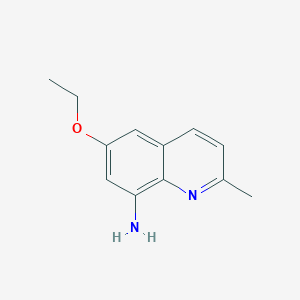
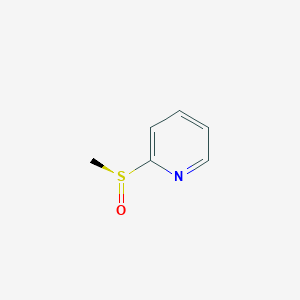
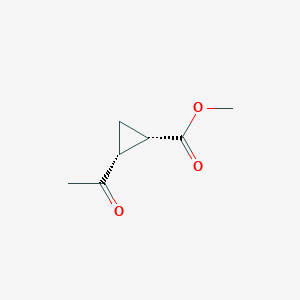
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
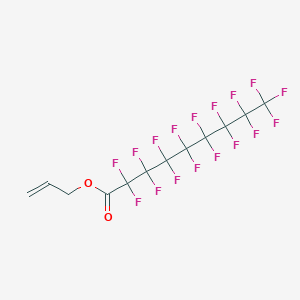
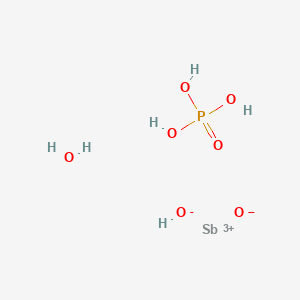
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
